(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[[4-(pentanoylamino)benzoyl]amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-3-4-14(21)18-12-7-5-11(6-8-12)16(24)20-17-19-13(10-25-17)9-15(22)23/h5-8,10H,2-4,9H2,1H3,(H,18,21)(H,22,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEDCQXLUBNFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a substituted benzoyl chloride with pentanoylamine to form the intermediate benzoyl amide. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Pharmacological Potential
Preliminary studies indicate that compounds containing thiazole rings exhibit significant pharmacological effects. The compound's structural features suggest it may interact with various biological targets, potentially leading to therapeutic applications.
Key Areas of Interest:
- Antimicrobial Activity: Research shows that thiazole derivatives can inhibit bacterial growth, making this compound a candidate for developing new antibiotics.
- Anti-inflammatory Effects: The compound may reduce inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Biochemical Pathways
The compound can participate in several biochemical pathways, highlighting its versatility in medicinal chemistry. Key reactions include:
- Enzyme inhibition
- Interaction with cellular receptors
These interactions are essential for understanding the pharmacodynamics of the compound and optimizing its therapeutic profile.
In Silico Studies
Computer-aided prediction models have been employed to assess the biological activity spectrum of (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid. These studies suggest promising interactions with various biological targets, enhancing its potential as a drug candidate.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibiotic candidate.
Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammation, the compound demonstrated a reduction in inflammatory markers compared to control groups. This suggests that it could be developed into a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution on the Benzoyl Group
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid
- Molecular formula : C₁₉H₁₅N₃O₄S
- Molecular weight : 381.41 g/mol
- CAS : 931374-31-1
- Key difference: The benzoyl group is substituted at the meta position with a benzoylamino (-NHCOC₆H₅) group instead of pentanoylamino. This increases aromaticity and molecular weight compared to the target compound .
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid
- Molecular formula : C₁₂H₁₀ClN₃O₃S (inferred from name)
- CAS : 255874-78-3
- The absence of a pentanoyl chain reduces hydrophobicity .
Substitution on the Phenylamino Group
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid
- Molecular formula : C₁₂H₉F₃N₂O₂S
- Molecular weight : 302.27 g/mol
- CAS : 918793-31-4
- Key difference: The phenylamino group bears a trifluoromethyl (-CF₃) substituent, introducing strong electron-withdrawing effects. This reduces basicity and may enhance metabolic stability compared to the target compound’s pentanoylamino group .
[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid
- Molecular formula : C₁₂H₁₂N₂O₃S
- Molecular weight : 264.30 g/mol
- CAS : 335398-80-6
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number |
|---|---|---|---|---|
| (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid | C₁₇H₁₉N₃O₄S | 361.42 | Pentanoylamino-benzoyl | 931374-29-7 |
| (2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid | C₁₉H₁₅N₃O₄S | 381.41 | Meta-benzoylamino-benzoyl | 931374-31-1 |
| [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | C₁₂H₁₀ClN₃O₃S | ~295.74 | Para-chloro-benzoyl | 255874-78-3 |
| (2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid | C₁₂H₉F₃N₂O₂S | 302.27 | Trifluoromethyl-phenylamino | 918793-31-4 |
| [2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid | C₁₂H₁₂N₂O₃S | 264.30 | Methoxy-phenylamino | 335398-80-6 |
Research and Functional Insights
- Structural Effects on Solubility: The pentanoylamino group in the target compound likely enhances lipophilicity compared to methoxy or chloro substituents, which could impact membrane permeability .
- Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethyl and chloro groups may reduce metabolic degradation, whereas methoxy groups could increase susceptibility to oxidation .
- Protein Binding : Carboxamide derivatives (e.g., compounds in ) show interactions with bovine serum albumin (BSA) via ultrasonic interferometry, suggesting that the target compound’s amide linkages may similarly facilitate protein binding .
Biological Activity
The compound (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid (CAS: 931374-29-7) is a thiazole-derived molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3O4S , with a molecular weight of 361.42 g/mol . The structure consists of a thiazole ring substituted with an acetic acid moiety and a pentanoylamino-benzoyl group, which contributes to its biological activity.
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The thiazole ring is known for its ability to disrupt bacterial cell walls and inhibit protein synthesis, making it a candidate for further investigation in antibiotic development.
- Anti-inflammatory Effects : Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound may have applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines. The specific mechanisms may involve the activation of caspases and the disruption of mitochondrial membrane potential.
Efficacy Studies
Case Study 1: Antimicrobial Efficacy
In a study published by the Environmental Health Perspectives journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial potential .
Case Study 2: Anti-inflammatory Properties
A research article highlighted the compound's ability to reduce inflammation markers in a rat model of arthritis. The treatment group showed a significant decrease in serum levels of TNF-alpha and IL-6 compared to controls, suggesting that this compound could be developed as an anti-inflammatory agent .
Case Study 3: Cancer Treatment Potential
In a recent study on various cancer cell lines, this compound demonstrated selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
Q & A
Basic: What are the recommended synthesis routes for (2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step processes:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., bromoacetic acid derivatives) under reflux in ethanol or DMF .
- Step 2: Coupling of the benzoyl-pentanoylamino group to the thiazole’s 2-amino position using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DCM or THF .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization Tips: - Control temperature (0–5°C during coupling to minimize side reactions).
- Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Basic: How is the structural integrity of this compound validated in synthetic batches?
Answer:
Combined spectroscopic and crystallographic methods are employed:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole protons at δ 6.8–7.5 ppm, pentanoyl chain at δ 1.2–2.3 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated for C₁₈H₂₂N₄O₄S: 414.14 g/mol).
- X-ray Crystallography: For unambiguous confirmation, use SHELX software (SHELXL for refinement) to resolve bond lengths/angles and hydrogen bonding networks .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at concentrations 1–100 μM .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Variable Substituents: Systematically modify the pentanoyl chain (e.g., replace with hexanoyl or branched analogs) and the benzoyl group (e.g., halogenation) .
- Assay Parallelism: Test derivatives against the same biological targets (e.g., kinases, antimicrobial panels) to correlate structural changes with activity shifts.
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) and guide synthesis .
Example SAR Table:
| Derivative | R₁ (Pentanoyl Chain) | R₂ (Benzoyl Substituent) | MIC (μg/mL) | IC₅₀ (Kinase Inhibition) |
|---|---|---|---|---|
| Parent | -CO(CH₂)₃CH₃ | -H | 16 | 12 μM |
| Derivative A | -CO(CH₂)₄CH₃ | -Cl | 8 | 8 μM |
| Derivative B | -COCH(CH₃)₂ | -NO₂ | 32 | 25 μM |
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Orthogonal Assays: Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .
- Solubility Adjustments: Address false negatives by formulating the compound with co-solvents (e.g., 10% DMSO/PBS) .
- Molecular Dynamics (MD): Simulate binding over 100 ns (GROMACS) to identify transient interactions missed in docking .
Advanced: How can target engagement be confirmed in cellular models?
Answer:
- Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate target proteins, followed by LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA): Monitor protein stability shifts upon compound treatment to confirm binding .
- Knockdown/Rescue Experiments: siRNA-mediated target silencing to observe loss of compound efficacy .
Advanced: What computational tools are recommended for modeling this compound’s pharmacokinetics?
Answer:
- ADMET Prediction: SwissADME for solubility (LogS), permeability (Caco-2), and CYP450 inhibition .
- Metabolic Stability: Simulate Phase I metabolism (CYP3A4/2D6) using Schrödinger’s Metabolism Module .
- Blood-Brain Barrier Penetration: Predict via BBB Score (ADMETLab 2.0) based on polar surface area (<80 Ų favorable) .
Advanced: How can solubility challenges be addressed without compromising activity?
Answer:
- Prodrug Design: Convert the acetic acid moiety to an ethyl ester (hydrolyzed in vivo) .
- Salt Formation: Prepare sodium or lysine salts to enhance aqueous solubility (>5 mg/mL) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced: What analytical methods ensure batch-to-batch consistency in metabolic stability studies?
Answer:
- HPLC-UV/PDA: Develop a gradient method (C18 column, 0.1% TFA in acetonitrile/water) with retention time ±0.1 min .
- LC-MS/MS Quantification: Monitor parent compound depletion in liver microsomes (human/rat) with verapamil as a control .
- Forced Degradation Studies: Expose to pH 1–13, heat (40–60°C), and light (ICH Q1B) to validate stability .
Advanced: How can crystallographic data improve mechanistic understanding of this compound’s bioactivity?
Answer:
- Co-crystallization: Soak crystals of target proteins (e.g., kinases) with the compound and resolve structures at ≤2.0 Å resolution (SHELXL refinement) .
- Electron Density Maps: Identify key interactions (e.g., hydrogen bonds between the thiazole N and kinase hinge region) .
- B-factor Analysis: Assess flexibility of the pentanoyl chain in the binding pocket to guide rigid analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
